Structural Elucidation and Validation of Quetiapine-D4 Hemifumarate
Structural Elucidation and Validation of Quetiapine-D4 Hemifumarate
A Technical Guide for Bioanalytical and Medicinal Chemists
Executive Summary
This technical guide details the structural elucidation and validation protocols for Quetiapine-D4 Hemifumarate , a stable isotope-labeled (SIL) internal standard used critically in LC-MS/MS bioanalysis.
In pharmacokinetic (PK) and forensic applications, the integrity of the internal standard is paramount. Unlike the parent compound, the D4 isotopologue must undergo rigorous verification to confirm not just chemical identity, but isotopic enrichment , label positioning , and salt stoichiometry . This guide provides a self-validating workflow to confirm the structure of Quetiapine-D4 (specifically the ethoxy-d4 variant, a common commercial standard) and its hemifumarate salt form.
Chemical Identity & Target Structure
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Compound Name: Quetiapine-D4 Hemifumarate
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Chemical Name: 2-(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy-1,1,2,2-d4)ethanol hemifumarate.
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Molecular Formula (Salt):
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Role: Internal Standard (IS) for quantification of Quetiapine.
Elucidation Logic Flow
The following diagram outlines the decision matrix for validating the material.
Figure 1: The critical path for structural validation of deuterated standards.
Module A: Mass Spectrometry (Isotopic Purity)
The first step is to confirm the incorporation of deuterium. Quetiapine (Free Base) has a monoisotopic mass of 383.17 Da . Quetiapine-D4 should present a dominant ion at 387.19 Da (
Causality & Mechanism
Mere presence of the m/z 387 ion is insufficient. We must quantify the "Isotopic purity" to ensure the absence of D0 (parent) which causes "cross-talk" in bioanalytical assays.
Experimental Protocol: HRMS Analysis
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Instrument: Q-TOF or Orbitrap Mass Spectrometer.
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Mode: ESI Positive (
). -
Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
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Criteria:
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Target Ion:
(Protonated D4 species). -
D0 Contribution (
384.18): Must be relative to D4 peak.
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Data Interpretation Table
| Species | Formula (Protonated) | Theoretical m/z | Acceptance Criteria |
| Quetiapine (D0) | 384.1740 | ||
| Quetiapine-D4 | 388.1991 |
Technical Insight: If significant D0 is present, the standard will interfere with the analyte quantification at the Lower Limit of Quantification (LLOQ), leading to failed validation runs.
Module B: NMR Spectroscopy (Structural Mapping)
This is the definitive step. Mass spectrometry proves the mass, but NMR proves the position of the deuterium and the ratio of the salt.
Experimental Protocol
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Solvent: DMSO-
or Methanol- (MeOD). Note: DMSO is preferred to prevent exchangeable proton loss if analyzing amide/hydroxyl interactions, though Quetiapine lacks labile amides. -
Frequency: 400 MHz or higher.
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Scans: Minimum 16 scans for
H; 1024 scans for C (if required).
The Deuterium Silence Effect
In
Target Analysis: The Ethoxy Chain
Assuming the label is on the ethoxy chain (
| Chemical Shift ( | Multiplicity | Integration (Parent) | Integration (D4) | Assignment |
| 6.8 - 7.5 | Multiplet | 7H | 7H | Aromatic (Dibenzo-thiazepine) |
| 6.61 | Singlet | 1H | 1H | Fumarate (CH=CH) See Salt Logic below |
| 3.5 - 3.6 | Multiplet | 4H | Absent/Reduced | Ethoxy chain ( |
| 2.4 - 2.6 | Broad | 8H | 8H | Piperazine Ring |
Salt Stoichiometry Logic (Hemifumarate)
Quetiapine Hemifumarate implies a ratio of 2 Drug : 1 Acid .
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Fumaric Acid Signal: A singlet at
ppm (2 protons per fumaric acid molecule). -
Quetiapine Signal: Choose a distinct aromatic proton (e.g., at 7.4 ppm, 1 proton).
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Calculation: If the Quetiapine aromatic proton (1H) is set to an integral of 1.00 :
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A 1:1 salt (Fumarate) would show a fumaric peak integral of 2.00 .
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A 2:1 salt (Hemifumarate) means 0.5 moles of acid per 1 mole of drug.
- .
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Validation Rule: The integral of the fumaric acid singlet must be 1.00 ± 0.1 relative to a single aromatic proton of Quetiapine.
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Module C: Chromatographic Validation
Deuteration can cause a slight retention time shift (the Deuterium Isotope Effect), usually causing the D-analog to elute slightly earlier than the H-parent on Reverse Phase columns due to slightly lower lipophilicity.
Figure 2: LC-MS/MS Co-elution verification.
Protocol
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Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm.
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Mobile Phase: Gradient of Ammonium Acetate (pH 9) and Acetonitrile.
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Observation: Ensure D4 and D0 co-elute sufficiently. If they separate completely, the D4 cannot compensate for matrix effects occurring at the specific time of the analyte's elution.
References
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FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5002, Quetiapine. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Chakraborty, B. S., et al. (2010). Determination of Quetiapine and its active metabolite in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
Author Note: This guide assumes the use of high-purity solvents and calibrated instrumentation. Always consult the specific Certificate of Analysis (CoA) provided by the manufacturer for batch-specific data.
